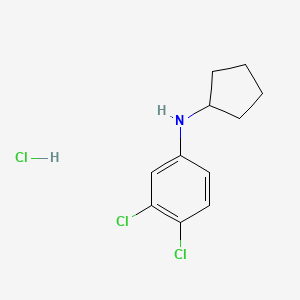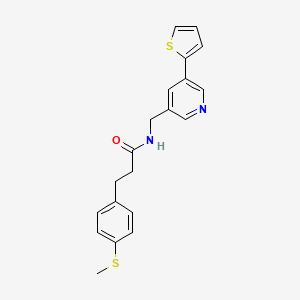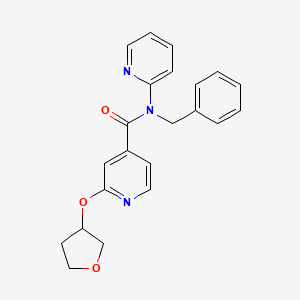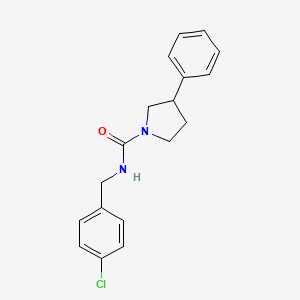
3,4-dichloro-N-cyclopentylaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-cyclopentylaniline hydrochloride is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in water and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-N-cyclopentylaniline hydrochloride is not well understood. However, it is believed to act as a nucleophile in organic reactions, specifically in the formation of cyclopentane derivatives.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be toxic and can cause skin and eye irritation upon contact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,4-dichloro-N-cyclopentylaniline hydrochloride in lab experiments include its high purity and availability. However, its toxicity and potential for skin and eye irritation make it necessary to handle with care.
Direcciones Futuras
For research on 3,4-dichloro-N-cyclopentylaniline hydrochloride include further investigation into its mechanism of action and potential applications in organic synthesis. Additionally, research on its toxicity and potential health effects is needed to ensure safe handling in lab settings.
Métodos De Síntesis
The synthesis of 3,4-dichloro-N-cyclopentylaniline hydrochloride involves the reaction of 3,4-dichloroaniline with cyclopentanone in the presence of hydrochloric acid. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-cyclopentylaniline hydrochloride has various applications in scientific research. It is commonly used as a reagent in organic synthesis, specifically in the synthesis of cyclopentane derivatives. It is also used as a starting material for the synthesis of other compounds such as 3,4-dichloro-N-cyclohexylaniline and 3,4-dichloro-N-cycloheptylaniline.
Propiedades
IUPAC Name |
3,4-dichloro-N-cyclopentylaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N.ClH/c12-10-6-5-9(7-11(10)13)14-8-3-1-2-4-8;/h5-8,14H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPSCMFWZKJPLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC(=C(C=C2)Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2398436.png)
![N-1,3-benzodioxol-5-yl-2-[(2-fluorobenzyl)thio]quinazolin-4-amine](/img/structure/B2398439.png)



![tert-butyl 4-(4-{[(4-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2398445.png)



![1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2398451.png)
